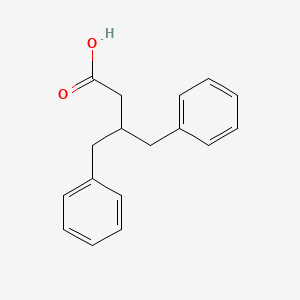

3-Benzyl-4-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzyl-4-phenylbutanoic acid is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.33 .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H18O2/c18-17(19)13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis Optimization

- Research on 2-hydroxy-4-phenylbutanoic acid, a related compound, has focused on optimizing synthesis conditions. Using high-performance liquid chromatography and an orthogonal experiment method, the optimal conditions for its synthesis were determined, involving specific temperature, reaction time, and catalyst concentration (Ou Xiu-li, 2010).

Key Intermediate in Pharmaceutical Synthesis

- 3-Amino-2-hydroxy-4-phenylbutanoic acid, an important intermediate for Bestatin synthesis, is prepared through a series of reactions including substitution, condensation, and reduction, highlighting its significance in pharmaceutical chemistry (Liu Xiao, 2005).

Structural and Chemical Analysis

- A detailed structural analysis of (2R,1'S)-2-(1'-benzyl-2'-hydroxyethylamino)-4-phenylbutanoic acid was conducted, demonstrating its use in crystallography and coordination chemistry. This compound also showed potential as a tridentate monoanionic chelating ligand in copper nitrate reactions (Berkeš et al., 2004).

Kinetics and Mechanism Studies

- Kinetic studies of cycliacylation of 4-phenylbutanoic acid in liquid hydrogen fluoride were undertaken, revealing insights into reaction mechanisms and substituent effects. This research is crucial for understanding complex organic reactions (Brouwer et al., 2010).

Tetrazole-Containing Derivatives

- The molecule's reactivity was leveraged to create tetrazole-containing derivatives, illustrating its versatility in synthesizing novel compounds. This can have implications in various fields including medicinal chemistry (Putis et al., 2008).

Molecular Docking and Computational Studies

- Quantum chemical computations and molecular docking studies have been conducted on 4-amino-3-phenylbutanoic acid. These studies provide valuable insights into the compound's structure, vibrational spectra, and potential pharmacological activities (Charanya et al., 2020).

Polymorphism and Structural Studies

- A study on a new polymorph of 4-oxo-4-phenylbutanoic acid offers insights into its crystallography, which is crucial for understanding material properties and pharmaceutical applications (Grinev et al., 2018).

Inhibitory Activity Studies

- Research on 2-Benzyl-3,4-iminobutanoic acid as an inhibitor of carboxypeptidase A demonstrates its biological activity and potential therapeutic applications (Park & Kim, 2001).

Catalytic Applications

- The compound was studied for its role in asymmetric catalysis, particularly in the conjugate addition of arylboronic acids to alpha, beta-unsaturated esters, showcasing its utility in organic synthesis (Sakuma et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to phenylbutyric acid, which is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Mode of Action

For Phenylbutyric acid, it’s known that Sodium phenylbutyrate, a commonly used salt, rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .

Propriétés

IUPAC Name |

3-benzyl-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(19)13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACFIUFPANWJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)

![6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2748637.png)

![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)

![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2748653.png)

![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate](/img/structure/B2748654.png)